molecular formula C19H14Cl2N2O4 B278551 N-{4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide

N-{4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide

Cat. No. B278551
M. Wt: 405.2 g/mol
InChI Key: VFYKYZDKKSNMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide, commonly known as DCF, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields of study. This compound is a member of the furamide class of compounds and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DCF is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with cellular components, leading to changes in cellular function. DCF has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a key pathway involved in programmed cell death.
Biochemical and Physiological Effects:
DCF has been shown to have a range of biochemical and physiological effects, including the induction of oxidative stress and the activation of various signaling pathways. DCF has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using DCF in laboratory experiments is its high sensitivity for the detection of ROS. However, DCF can be prone to interference from other compounds, which can lead to false-positive results. Additionally, DCF has a relatively short half-life, which can limit its usefulness in certain experiments.

Future Directions

There are many potential future directions for research involving DCF. One area of interest is the development of new fluorescent probes based on the structure of DCF for the detection of other reactive species in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of DCF and its potential applications in the treatment of cancer and other diseases. Finally, the development of new synthetic methods for the production of DCF and related compounds may lead to the discovery of new and useful compounds for scientific research.

Synthesis Methods

The synthesis of DCF involves the reaction of 3,4-dichlorobenzoic acid with 2-methoxyaniline in the presence of thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-furoyl chloride to produce DCF. The overall synthesis of DCF is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

DCF has been studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. DCF has also been studied for its potential as an anti-cancer agent, with promising results in preclinical studies. Additionally, DCF has been used in the development of new materials for use in electronic devices.

properties

Product Name

N-{4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide

Molecular Formula

C19H14Cl2N2O4

Molecular Weight

405.2 g/mol

IUPAC Name

N-[4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide

InChI

InChI=1S/C19H14Cl2N2O4/c1-26-17-10-12(22-18(24)11-4-6-13(20)14(21)9-11)5-7-15(17)23-19(25)16-3-2-8-27-16/h2-10H,1H3,(H,22,24)(H,23,25)

InChI Key

VFYKYZDKKSNMJA-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC=CO3

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC=CO3

Origin of Product

United States

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